Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
Overview
Description
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of nicotinic acid and contains a dimethylamino group attached to a propynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate typically involves the reaction of ethyl nicotinate with 3-(dimethylamino)prop-1-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins. Additionally, the propynyl chain may facilitate the compound’s penetration into biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the dimethylamino and propynyl groups.
3-(Dimethylamino)prop-1-yne: Does not contain the nicotinate moiety.
Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinic acid core.
Uniqueness
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is unique due to the presence of both the dimethylamino and propynyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in multiple fields .
Biological Activity
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of ethyl nicotinate with 3-(dimethylamino)prop-1-yne. The synthesis typically employs potassium carbonate as a base and dimethylformamide (DMF) as a solvent, followed by heating to facilitate the reaction. The unique structural features of this compound include a nicotinate moiety and a propynyl chain, which are believed to contribute to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways. For instance, it was observed to significantly reduce the viability of specific cancer cell lines in controlled experiments.
The biological mechanisms underlying the activities of this compound include:
- Interaction with Molecular Targets : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target proteins, enhancing binding affinity.
- Cell Membrane Penetration : The propynyl chain may improve the compound's ability to penetrate biological membranes, thereby increasing bioavailability.
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that it may inhibit pathways related to inflammation, although further research is needed to elucidate these effects fully .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl Nicotinate | Ethyl ester of nicotinic acid | Lacks dimethylamino and propynyl groups |
3-(Dimethylamino)prop-1-yne | Contains a dimethylamino group | No nicotinate moiety |
Ethyl 6-(dimethylamino)nicotinate | Contains an amino group at position six | Similar but lacks propynyl chain |
This compound | Contains both dimethylamino and propynyl groups | Distinct structural features confer unique activities |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : A comparative study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing that the compound exhibited significant inhibitory effects on both types, suggesting broad-spectrum antimicrobial activity .
Properties
IUPAC Name |
ethyl 5-[3-(dimethylamino)prop-1-ynyl]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-11(9-14-10-12)6-5-7-15(2)3/h8-10H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGZZKFUKFABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C#CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381341 | |
Record name | Ethyl 5-[3-(dimethylamino)prop-1-yn-1-yl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-71-1 | |
Record name | Ethyl 5-[3-(dimethylamino)-1-propyn-1-yl]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-[3-(dimethylamino)prop-1-yn-1-yl]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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